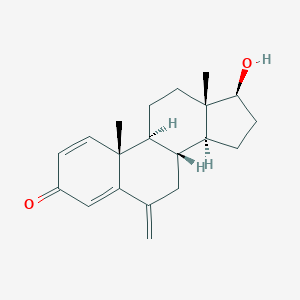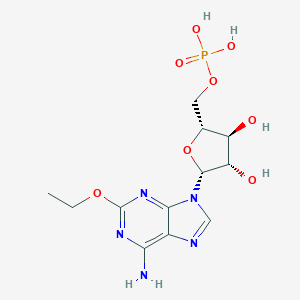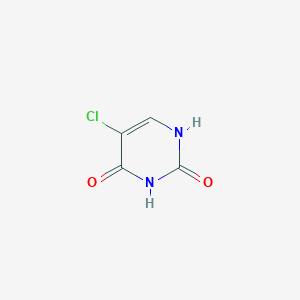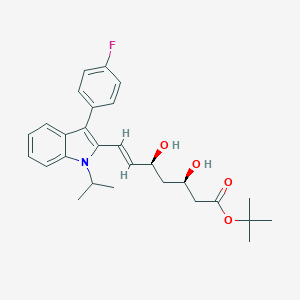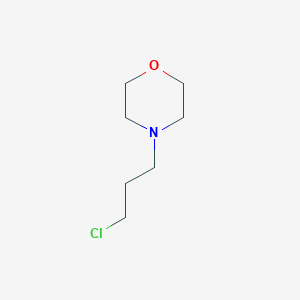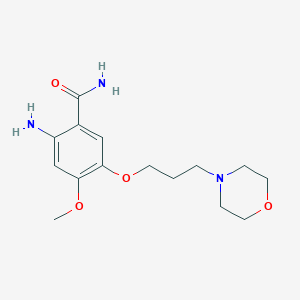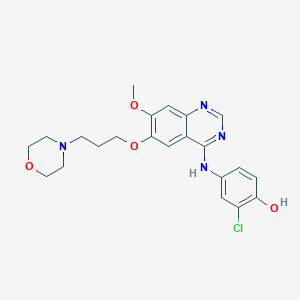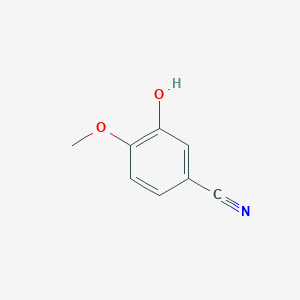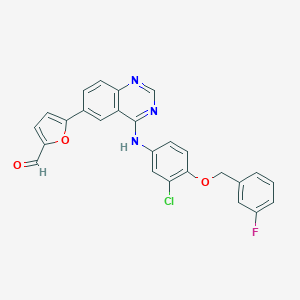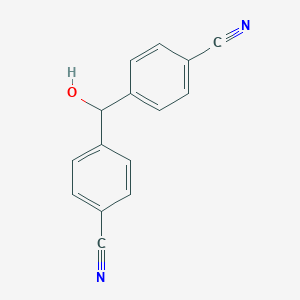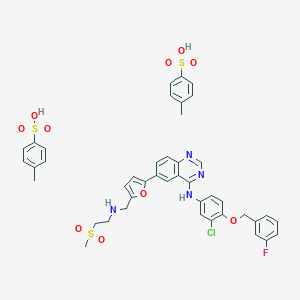
Lapatinib Ditosylate
Vue d'ensemble
Description
Lapatinib Ditosylate, also known as Tykerb or Tyverb, is an orally active drug used for breast cancer and other solid tumors . It is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways . It is used in combination therapy for HER2-positive breast cancer .
Synthesis Analysis
The fabrication of Lapatinib involves the reaction of β-cyclodextrin with a cross-linking agent, diphenyl carbonate, at several molar ratios using the ultrasound-assisted synthesis method . The chemical structure of Lapatinib Ditosylate is supported by the route of synthesis and fully elucidated by 1H NMR, 13C NMR, Mass Spectrometry, IR, elemental analysis, and X-ray diffraction analysis .Molecular Structure Analysis
Lapatinib Ditosylate is a quinazoline derivative with a chemical formula of C43H42ClFN4O10S3 . It has a molecular weight of 925.46 g/mol . It is a tyrosine kinase inhibitor that targets the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding .Chemical Reactions Analysis
Lapatinib is a potent inhibitor of ErbB-1 and ErbB-2 activation and breast cancer cell proliferation . It shows mostly linear elimination kinetics over the daily dose range of 10–1600 mg and is metabolized by CYP3A4/5 and CYP2C19 .Physical And Chemical Properties Analysis
The physical properties of Lapatinib include constant of ionization, solubility, X-ray powder diffraction pattern, differential scanning calorimetry, thermal conduct, and spectroscopic studies .Applications De Recherche Scientifique
Treatment of Advanced or Metastasized Breast Cancer
- Scientific Field : Oncology
- Application Summary : Lapatinib Ditosylate is approved to be used with other drugs to treat advanced or metastasized breast cancer . It is used with Capecitabine in women with HER2 positive (HER2+) breast cancer whose disease was treated with an anthracycline, a taxane, and trastuzumab .
- Methods of Application : The drug is administered orally, often in combination with other cancer treatments .
- Results or Outcomes : The treatment has been shown to be effective in controlling the progression of the disease .
Improvement of Water Solubility of Lapatinib Ditosylate
- Scientific Field : Pharmaceutical Sciences
- Application Summary : The study aimed to improve the water solubility of Lapatinib Ditosylate by using complexation technique with β-cyclodextrin and a suitable ternary agent .
- Methods of Application : Binary and ternary complexes of Lapatinib Ditosylate were synthesized by means of kneading and lyophilization using β-cyclodextrin and PVP K30 .
- Results or Outcomes : Both inclusion complexes demonstrated improved solubility, and drug dissolution .
Inhibition of ErbB-1 and ErbB-2 Activation
- Scientific Field : Molecular Biology
- Application Summary : Cell-based assays have proven Lapatinib to be a potent inhibitor of ErbB-1 and ErbB-2 activation and breast cancer cell proliferation .
- Methods of Application : The drug is used in cell-based assays to inhibit the activation of ErbB-1 and ErbB-2 .
- Results or Outcomes : The treatment has shown mostly linear elimination kinetics over the daily dose range of 10-1600 mg and is metabolized by CYP3A4/5 and CYP2C19 .
Development of Self-Nano Emulsifying Drug Delivery Systems (SNEDDS)
- Scientific Field : Pharmaceutical Technology
- Application Summary : The study aimed to develop gelucire 44/14 based Lapatinib Ditosylate (LPT) SNEDDS for the improvement of solubility and drug release .
- Methods of Application : Pseudo tertiary phase diagram was constructed for varying oil, surfactant, and co-surfactant combinations .
- Results or Outcomes : The study successfully developed a SNEDDS system for Lapatinib Ditosylate, improving its solubility and drug release .
Treatment of Solid Tumours
- Scientific Field : Oncology
- Application Summary : Lapatinib Ditosylate is an orally active drug developed by GlaxoSmithKline (GSK) for the treatment of solid tumours such as breast and lung cancer .
- Methods of Application : The drug is administered orally .
- Results or Outcomes : It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine .
Inhibition of HER2/neu and EGFR Pathways
- Scientific Field : Molecular Biology
- Application Summary : Lapatinib Ditosylate is a dual tyrosine kinase inhibitor which interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways .
- Methods of Application : The drug is used in combination therapy for HER2-positive breast cancer .
- Results or Outcomes : It is used for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2 (ErbB2) .
Treatment of Hormone Receptor Positive Metastatic Breast Cancer
- Scientific Field : Oncology
- Application Summary : Lapatinib Ditosylate received accelerated approval for the treatment of postmenopausal women with hormone receptor positive metastatic breast cancer that overexpresses the HER2 receptor and for whom hormonal therapy is indicated (in combination with letrozole) .
- Methods of Application : The drug is administered orally, often in combination with other cancer treatments .
- Results or Outcomes : The treatment has been shown to be effective in controlling the progression of the disease .
Ongoing Trials in Gastric Cancer
- Scientific Field : Oncology
- Application Summary : There are ongoing trials for the use of Lapatinib Ditosylate in the treatment of gastric cancer .
- Methods of Application : The specifics of the methods of application are dependent on the design of the clinical trial .
- Results or Outcomes : The outcomes of these trials are not yet available as the trials are ongoing .
Safety And Hazards
Orientations Futures
Lapatinib has shown promising activity in preclinical investigations and clinical trials . There is increasing interest in utilizing Lapatinib in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement . Several clinical trials are still ongoing and data that may change current clinical practice are awaited with much interest .
Propriétés
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lapatinib Ditosylate | |
CAS RN |
388082-77-7, 388082-78-8 | |
| Record name | Lapatinib ditosylate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


